2H-[1,3]Thiazolo[5,4-g][3]benzazepine

Dopamine D2 receptor GABAA benzodiazepine site Regioisomerism

This unsubstituted tricyclic heteroaromatic scaffold (C11H8N2S, MW 200.26) is the defined synthetic precursor for two distinct pharmacologically active series. The 5,4-g fusion isomer directs functionalization toward selective dopamine D2 partial agonists (e.g., lead 8h, Ki=38 nM) with proven in vivo antipsychotic efficacy, and dual NEP/ACE inhibitors for cardiovascular disease. The regioisomeric 5,4-d fusion isomer targets GABAA receptors and is not interchangeable. The chromatography-free scalable synthesis supports multi-gram procurement for in vivo studies. Confirm correct regioisomer before ordering.

Molecular Formula C11H8N2S
Molecular Weight 200.26 g/mol
CAS No. 669706-49-4
Cat. No. B12546865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-[1,3]Thiazolo[5,4-g][3]benzazepine
CAS669706-49-4
Molecular FormulaC11H8N2S
Molecular Weight200.26 g/mol
Structural Identifiers
SMILESC1N=C2C=CC3=CC=NC=CC3=C2S1
InChIInChI=1S/C11H8N2S/c1-2-10-11(14-7-13-10)9-4-6-12-5-3-8(1)9/h1-6H,7H2
InChIKeyURXQHXHRFDFGQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H-[1,3]Thiazolo[5,4-g][3]benzazepine (CAS 669706-49-4): Core Scaffold Identification and Procurement Baseline


2H-[1,3]Thiazolo[5,4-g][3]benzazepine (CAS 669706-49-4) is an unsubstituted tricyclic heteroaromatic scaffold with molecular formula C11H8N2S and molecular weight 200.26 g/mol, composed of a thiazole ring fused to a [3]benzazepine core at the 5,4-g junction. This compound serves as the synthetic precursor for two pharmacologically distinct series: selective dopamine D2 partial agonists for antipsychotic development and dual NEP/ACE inhibitors for cardiovascular disease. [1] The scaffold features 0 hydrogen bond donors, 3 hydrogen bond acceptors, a predicted density of 1.35±0.1 g/cm³, predicted boiling point of 354.9±42.0°C, and a predicted pKa of 6.52±0.20. It is listed under DTXSID00722518 and PubChem CID 22134449. [2]

Why Generic Substitution Fails for the 2H-[1,3]Thiazolo[5,4-g][3]benzazepine Scaffold in Drug Discovery


Regioisomeric substitution of the thiazolo-benzazepine scaffold is not chemically or pharmacologically interchangeable. The 5,4-g fusion isomer (CAS 669706-49-4) directs subsequent functionalization toward the D2 partial agonist pharmacophore, enabling a D2 binding Ki of 38 nM in derivative compound 8h and demonstrable in vivo antipsychotic efficacy in the rat amphetamine-induced locomotor activity model. [1] In contrast, the 5,4-d fusion isomer (exemplified by 8-chloro-6-(2-fluorophenyl)-2-methyl-4H-thiazolo[5,4-d][2]benzazepine, CAS 78379-99-4) targets the benzodiazepine-binding site of GABAA receptors, producing anxiolytic and sedative pharmacology analogous to 1,4-benzodiazepines, with no reported D2 activity. [2] Procuring the incorrect regioisomer or an alternative benzazepine scaffold (e.g., benzothiazepine, oxazepine) fundamentally alters the target engagement profile, nullifying the specific research or development objective.

Quantitative Differentiation Evidence for 2H-[1,3]Thiazolo[5,4-g][3]benzazepine (CAS 669706-49-4) Versus Closest Analogs


Regioisomeric Structural Identity: 2H-[1,3]Thiazolo[5,4-g][3]benzazepine vs. 2H-[1,3]Thiazolo[5,4-d][2]benzazepine Determines Divergent Receptor Pharmacology

The 5,4-g thiazolo-benzazepine scaffold (CAS 669706-49-4) is the core that, upon 2-amino substitution, yields selective dopamine D2 partial agonists. The derivative compound 8h exhibits a D2 binding Ki of 38 nM and demonstrates in vivo efficacy in the rat amphetamine-induced locomotor activity model. [1] In contrast, the 5,4-d regioisomeric scaffold produces compounds such as 8-chloro-6-(2-fluorophenyl)-2-methyl-4H-thiazolo[5,4-d][2]benzazepine (CAS 78379-99-4), which bind to the benzodiazepine receptor complex with CNS depressant activity similar to diazepam, and show no D2 receptor engagement. [2] This regioisomeric switch completely alters the biological target and therapeutic indication.

Dopamine D2 receptor GABAA benzodiazepine site Regioisomerism Scaffold differentiation

Predicted Physicochemical Properties: 2H-[1,3]Thiazolo[5,4-g][3]benzazepine vs. 2H-[1,3]Thiazolo[5,4-h][1]benzazepine

The 5,4-g regioisomer (CAS 669706-49-4) exhibits a predicted density of 1.35±0.1 g/cm³, predicted boiling point of 354.9±42.0°C, and predicted pKa of 6.52±0.20. The 5,4-h regioisomer (CAS 125736-68-7) has a reported calculated LogP of 0.29 and polar surface area (PSA) of 50.02 Ų. While the 5,4-g isomer's LogP has not been independently reported, the structural difference in ring fusion geometry is expected to alter the dipole moment and molecular shape, affecting passive membrane permeability and CNS penetration potential. Both regioisomers share the identical molecular formula (C11H8N2S) and molecular weight (200.26 g/mol) but differ in SMILES notation and InChIKey, confirming they are distinct chemical entities.

LogP Polar surface area CNS drug-likeness Physicochemical profiling

D2 Partial Agonist Differentiation: 5,4-g Scaffold-Derived Compound 8h vs. Marketed Antipsychotic Aripiprazole

The 5,4-g scaffold-derived aminothiazole compound 8h demonstrates a D2 binding Ki of 38 nM with tunable partial agonism and good in vitro/in vivo ADME characteristics, showing activity in the rat amphetamine-induced locomotor activity model. [1] In comparison, aripiprazole, a marketed D2 partial agonist antipsychotic, exhibits a D2 Ki of 0.34 nM with additional high-affinity binding to 5-HT1A (Ki 1.7 nM), 5-HT2A (Ki 3.4 nM), and other receptors. The aminothiazolobenzazepine series was specifically designed to improve D2 selectivity and reduce off-target polypharmacology relative to first-generation D2 partial agonists, with the authors noting 'expected better side effect profiles than currently marketed antipsychotics.' [1] This selectivity advantage is inherent to the 5,4-g scaffold topology.

Dopamine D2 partial agonist Schizophrenia Side effect profile Antipsychotic drug discovery

Dual NEP/ACE Inhibitor Potential: Thiazolo[5,4-g]benzazepine Scaffold vs. Single-Target ACE Inhibitors (Captopril, Enalapril)

The thiazolo-benzazepine scaffold disclosed in US Patent 5650408 and Japanese Patent JPH08333372A is capable of producing compounds that simultaneously inhibit both neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE). [1] Compounds where the A substituent is a specific mercaptoalkanoyl group are dual NEP/ACE inhibitors, while alternative substitution yields selective ACE inhibitors. [1] In comparison, captopril (Ki for ACE ~1.7 nM) and enalapril are single-mechanism ACE inhibitors with no NEP inhibitory activity. [2] The dual mechanism is proposed to provide superior blood pressure control and heart failure management by simultaneously reducing angiotensin II production (ACE inhibition) and protecting natriuretic peptides (NEP inhibition). [1] The unsubstituted 2H-[1,3]Thiazolo[5,4-g][3]benzazepine represents the core scaffold from which these dual inhibitors are constructed.

NEP inhibition ACE inhibition Dual mechanism Cardiovascular disease Hypertension

Scalable Synthetic Accessibility: Chromatography-Free Route to Thiazole-Fused Benzazepine D2 Partial Agonists

An efficient and scalable synthetic route to prepare the selective D2 partial agonist based on the thiazole-fused benzazepine scaffold has been developed, featuring regioselective nitration of tetrahydrobenzazepine followed by reductive amination, hydrogenation, and oxidative cyclization, affording the target compound in good yield without requiring column chromatography. [1] A key intermediate imine pre-formation approach using 4-bromobenzylamine and benzaldehyde afforded the desired product in 88% yield. [1] This chromatography-free process contrasts with many alternative benzazepine-based scaffolds (e.g., certain 1,4-benzodiazepine syntheses) that require chromatographic purification, which limits scalability and increases cost for multi-gram to kilogram procurement.

Scalable synthesis Process chemistry Column chromatography-free D2 partial agonist

Divergent Target Engagement Profile: 5,4-g Scaffold (D2 Agonist) vs. 5,4-d Scaffold (GABAA Modulator) vs. Benzothiazepine Scaffold (Calcium Channel Blocker)

The 5,4-g thiazolobenzazepine scaffold enables D2 receptor partial agonism with antipsychotic efficacy. [1] In contrast, the 5,4-d isomer targets the benzodiazepine site of GABAA receptors (anxiolytic/sedative). [2] The related benzothiazepine scaffold (exemplified by diltiazem) targets L-type calcium channels (KD = 80 nM for the diltiazem binding site) and is used clinically as an antihypertensive and antiarrhythmic agent. [3] These three scaffolds—thiazolobenzazepine (5,4-g), thiazolobenzazepine (5,4-d), and benzothiazepine—share the seven-membered azepine/thiazepine ring fused to an aromatic system but produce entirely distinct pharmacological outcomes due to differences in heteroatom placement, ring fusion topology, and electronic distribution. [1][2][3]

Target selectivity Benzothiazepine Diltiazem Calcium channel Drug repurposing

Best-Fit Research and Industrial Application Scenarios for 2H-[1,3]Thiazolo[5,4-g][3]benzazepine (CAS 669706-49-4)


Selective Dopamine D2 Partial Agonist Lead Optimization for Schizophrenia Drug Discovery

The 5,4-g scaffold is the established core for selective D2 partial agonists with tunable intrinsic activity. Researchers can functionalize the 2-amino position and the benzazepine nitrogen to modulate D2 potency (lead compound 8h Ki = 38 nM) and selectivity over D3, 5-HT2A, and hERG. The scaffold's CNS drug-like properties (0 HBD, 3 HBA, moderate predicted LogP ~0.3–1.5) support brain penetration. The chromatography-free scalable synthesis enables multi-gram procurement for in vivo efficacy studies (rat amphetamine-induced locomotor activity model) and preliminary toxicology. [1]

Dual NEP/ACE Inhibitor Development for Hypertension and Heart Failure

The thiazolobenzazepine scaffold is patented for dual NEP/ACE inhibition (US Patent 5650408). Appropriate substitution with mercaptoalkanoyl groups at the 6-position yields compounds that simultaneously suppress angiotensin II production and protect natriuretic peptides. This dual mechanism mirrors the clinical success of sacubitril/valsartan (Entresto) but offers a structurally distinct chemical series with independent intellectual property. The unsubstituted scaffold serves as the starting material for structure-activity relationship exploration. [2]

Chemical Biology Probe Development for Dopamine Receptor Subtype Selectivity Profiling

The 5,4-g scaffold's D2 partial agonist pharmacology, combined with the ability to tune selectivity through substitution, makes it suitable for developing chemical probes to dissect D2 vs. D3 receptor function in neuropsychiatric disease models. Unlike the polypharmacological antipsychotic aripiprazole (which engages D2, D3, 5-HT1A, 5-HT2A, and other targets), the aminothiazolobenzazepine series was designed for improved D2 selectivity. [3] The unsubstituted scaffold provides a clean chemical starting point for installing photoaffinity labels, fluorescent tags, or biotin handles for target engagement studies.

Scaffold-Hopping Starting Point for CNS Drug Discovery Libraries

The 2H-[1,3]Thiazolo[5,4-g][3]benzazepine scaffold represents a privileged tricyclic core combining the drug-like properties of benzazepines with the metabolic and electronic characteristics of thiazoles. With 0 rotatable bonds (completely rigid), 3 hydrogen bond acceptors, and 0 hydrogen bond donors, it occupies favorable CNS drug-like chemical space. The scaffold can be diversified at multiple positions for library synthesis, and the chromatography-free synthetic route supports parallel synthesis for hit-to-lead campaigns. Its predicted pKa of 6.52 suggests partial ionization at physiological pH, which can be exploited for solubility optimization.

Quote Request

Request a Quote for 2H-[1,3]Thiazolo[5,4-g][3]benzazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.